Faah-IN-1

Structure-Activity Relationship Medicinal Chemistry FAAH Inhibition

FAAH-IN-1 is the critical 'uncapped imidazole' probe for FAAH inhibitor SAR studies. With a defined ~100-fold potency drop versus optimized lead MK-3168, it quantifies the gain from new structural modifications. Use as baseline for analog screening, species selectivity comparison (rat IC50=145 nM vs human=650 nM), and HTS assay validation. Avoid generic FAAH inhibitor substitutions that introduce uncontrolled variables. Order high-purity (>98%) FAAH-IN-1 to ensure reproducible benchmark data in your medicinal chemistry programs.

Molecular Formula C20H19ClN4OS
Molecular Weight 398.9 g/mol
Cat. No. B8513279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaah-IN-1
Molecular FormulaC20H19ClN4OS
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CC1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl
InChIInChI=1S/C20H19ClN4OS/c1-25(2)20(26)16-9-15(16)12-3-5-13(6-4-12)18-19(24-11-23-18)27-17-8-7-14(21)10-22-17/h3-8,10-11,15-16H,9H2,1-2H3,(H,23,24)/t15-,16+/m1/s1
InChIKeyJCDQNWAFZWEYBZ-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAAH-IN-1: An Imidazole-Based Fatty Acid Amide Hydrolase Inhibitor for Reference and Chemical Biology Studies


FAAH-IN-1 (Compound 8, CAS: 1242441-47-9) is a chemical probe that functions as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH) . Identified as the 'uncapped imidazole analogue' during the medicinal chemistry optimization of a pyrazole-derived lead series for PET tracer development, it is characterized by an imidazole core and a dimethylcyclopropane carboxamide moiety [1]. Its primary application context is not as a clinical candidate but as a comparator compound that helps define the structure-activity relationship (SAR) for this chemical series .

FAAH-IN-1 Procurement: Why Its Unique Potency and Selectivity Profile Precludes Simple Substitution with Other FAAH Inhibitors


Generic substitution among FAAH inhibitors is not scientifically valid due to significant variation in key parameters essential for experimental reproducibility. As highlighted in the discovery of MK-3168, small structural modifications can profoundly alter inhibitory potency; for instance, replacing a pyrazole with an imidazole core changed activity, and removing an N-methyl cap on that imidazole (as in FAAH-IN-1) reduced potency by approximately 100-fold compared to the optimized lead [1]. Furthermore, the broader FAAH inhibitor landscape exhibits a spectrum of species selectivity, off-target liabilities, and mechanisms of action (e.g., irreversible covalent inhibitors like PF-04457845 vs. other chemotypes) [2]. Therefore, substituting FAAH-IN-1 with another inhibitor, even one with a seemingly similar name, will introduce uncontrolled variables into an experiment, potentially invalidating comparative studies and confounding results [3].

FAAH-IN-1 Quantitative Evidence: Differentiating Performance Data for Scientific Selection


FAAH-IN-1's Reduced Potency Defines Its Role as a Negative Control in Imidazole Series SAR

FAAH-IN-1 (Compound 8) was a key intermediate in the development of the PET tracer MK-3168. Its design was the 'uncapped' imidazole analogue. Direct comparison with the optimized lead compound (Compound 6, MK-3168) shows that this structural modification results in a significant loss of potency. FAAH-IN-1 is reported to have approximately 100-fold lower potency than Compound 6 [1]. This quantitative difference is crucial for understanding the SAR of the series and validates the use of FAAH-IN-1 as a less active control.

Structure-Activity Relationship Medicinal Chemistry FAAH Inhibition

Species-Specific Potency of FAAH-IN-1: A 4.5-Fold Preference for Rat over Human FAAH

FAAH-IN-1 exhibits a quantifiable species-dependent inhibition profile. It demonstrates a 4.5-fold greater potency for rat FAAH (IC50 = 145 nM) compared to human FAAH (IC50 = 650 nM) [1]. This is a critical consideration when designing preclinical studies, as the effective concentration required to achieve the same level of target engagement will differ substantially between species. In contrast, the highly optimized clinical candidate PF-04457845 shows nearly equipotent inhibition across species (human IC50 = 7.2 nM, rat IC50 = 7.4 nM) [2].

Species Selectivity Preclinical Pharmacology In Vitro Assays

FAAH-IN-1 Defines the Lower Bound of Potency for Optimized Imidazole-Based FAAH Inhibitors

In the systematic exploration of the imidazole series, FAAH-IN-1 (Compound 8) serves as a definitive data point for establishing the lower bounds of potency. Compared to the clinical candidate PF-04457845, which has a human FAAH IC50 of 7.2 nM, FAAH-IN-1 is approximately 90-fold less potent [1][2]. Similarly, it is about 4.5-fold less potent than JNJ-42165279 (human FAAH IC50 = 70 nM) . This stark contrast underscores its role as a benchmark for suboptimal activity, highlighting the dramatic improvement in potency that can be achieved through further optimization.

Medicinal Chemistry Chemical Probe PET Tracer Development

Defined Research Applications for FAAH-IN-1: Where Its Specific Profile is Advantageous


As a Low-Potency Control for Imidazole-Based FAAH Inhibitor Optimization

In medicinal chemistry campaigns aiming to improve the potency of an imidazole-based FAAH inhibitor series, FAAH-IN-1 serves as an ideal structural control. Its defined 100-fold lower potency compared to the optimized lead, MK-3168 (Compound 6), makes it the perfect baseline to quantify the gain in potency from a new structural modification [1]. Researchers can run FAAH-IN-1 alongside their new analogs in the same assay to generate a precise, relative potency metric.

Investigating the Structural Basis of FAAH Species Selectivity

The pronounced 4.5-fold difference in FAAH-IN-1's potency between rat (IC50 = 145 nM) and human (IC50 = 650 nM) FAAH makes it a valuable chemical probe for dissecting the structural features of the enzyme's active site that govern species selectivity [1]. It can be used in comparative enzymology studies, where the differential inhibition by FAAH-IN-1 is correlated with specific amino acid residues in the rat and human FAAH active sites.

Calibrating and Validating In Vitro FAAH Activity Assays

FAAH-IN-1's relatively moderate potency makes it a suitable compound for calibrating and validating the performance of high-throughput screening assays. Its IC50 value (650 nM for human FAAH) falls within a range that is easy to detect and quantify, unlike picomolar inhibitors that can lead to steep dose-response curves and assay artifacts [1]. It can be used as a routine quality control sample to ensure assay consistency over time.

As a Tool Compound for Negative Control in Functional Studies

In cellular or in vivo studies designed to investigate the role of FAAH, FAAH-IN-1's limited potency makes it a scientifically sound choice for a negative control group. When administered at the same concentration as a potent inhibitor like PF-04457845, FAAH-IN-1 will show minimal to no effect on FAAH activity or downstream lipid levels, providing a valid baseline for interpreting the effects observed with more potent tool compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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